molecular formula C24H31N3O2 B249138 1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine

1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine

Katalognummer: B249138
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: WNIKHMMTZLLSKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine is a complex organic compound that features a piperazine and piperidine ring structure

Eigenschaften

Molekularformel

C24H31N3O2

Molekulargewicht

393.5 g/mol

IUPAC-Name

1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C24H31N3O2/c28-24(20-29-23-9-5-2-6-10-23)27-17-15-26(16-18-27)22-11-13-25(14-12-22)19-21-7-3-1-4-8-21/h1-10,22H,11-20H2

InChI-Schlüssel

WNIKHMMTZLLSKH-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C(=O)COC3=CC=CC=C3)CC4=CC=CC=C4

Kanonische SMILES

C1CN(CCC1N2CCN(CC2)C(=O)COC3=CC=CC=C3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and purity while minimizing production costs. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate
  • N′-(1-benzylpiperidin-4-yl)acetohydrazide
  • 1-(1-benzyl-piperidin-4-yl)-piperazine

Uniqueness

1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine is unique due to its specific combination of piperidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.